molecular formula C15H26OSi B14598625 Ethyl(2-methylphenoxy)dipropylsilane CAS No. 59646-04-7

Ethyl(2-methylphenoxy)dipropylsilane

Cat. No.: B14598625
CAS No.: 59646-04-7
M. Wt: 250.45 g/mol
InChI Key: LKOIMNIAQOSRQO-UHFFFAOYSA-N
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Description

Ethyl(2-methylphenoxy)dipropylsilane (CAS 59646-04-7) is an organosilicon compound of interest in advanced materials research and organic synthesis . This reagent features a mixed alkyl and aryloxy substitution pattern on the silicon atom, which can be tailored for specific properties and applications. Silanes with similar structures are extensively utilized in the development of curable resins, adhesives, and sealants, where they can act as adhesion promoters, cross-linking agents, or modifiers to enhance material properties . The molecular structure of this compound, combining both phenoxy and alkyl groups, makes it a valuable synthetic intermediate or building block for constructing more complex silicon-containing architectures, such as hybrid organic-inorganic polymers . Researchers may also explore its use as an additive to prevent the degradation of other chemical compounds, a function demonstrated by related silicon-based materials . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

59646-04-7

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

ethyl-(2-methylphenoxy)-dipropylsilane

InChI

InChI=1S/C15H26OSi/c1-5-12-17(7-3,13-6-2)16-15-11-9-8-10-14(15)4/h8-11H,5-7,12-13H2,1-4H3

InChI Key

LKOIMNIAQOSRQO-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CC)(CCC)OC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

A primary route involves sequential Grignard reactions to build the silicon-bound alkyl groups:

  • Silicon Tetrachloride Activation :
    Silicon tetrachloride (SiCl₄) reacts with two equivalents of propylmagnesium bromide (PrMgBr) in anhydrous diethyl ether, yielding dipropyldichlorosilane (SiCl₂Pr₂).
    $$
    \text{SiCl}4 + 2 \text{PrMgBr} \rightarrow \text{SiCl}2\text{Pr}_2 + 2 \text{MgBrCl}
    $$
  • Ethyl Group Introduction :
    Dipropyldichlorosilane reacts with ethylmagnesium bromide (EtMgBr) to substitute one chloride, forming ethylchlorodipropylsilane (SiClPr₂Et).
    $$
    \text{SiCl}2\text{Pr}2 + \text{EtMgBr} \rightarrow \text{SiClPr}_2\text{Et} + \text{MgBrCl}
    $$
  • Phenoxy Substitution :
    The remaining chloride is displaced by sodium 2-methylphenoxide (NaO-2-MeC₆H₄) in tetrahydrofuran (THF), yielding the final product.
    $$
    \text{SiClPr}2\text{Et} + \text{NaO-2-MeC}6\text{H}4 \rightarrow \text{SiPr}2\text{Et(O-2-MeC}6\text{H}4) + \text{NaCl}
    $$

Key Conditions :

  • Temperature: −78°C (Grignard steps), 60°C (phenoxy substitution).
  • Solvents: Anhydrous ether or THF.
  • Yield: ~65–75% after distillation.

Direct Nucleophilic Substitution

An alternative method starts from pre-formed ethylchlorodipropylsilane (commercially available or synthesized via hydrosilylation):

  • Chloride Displacement :
    Ethylchlorodipropylsilane reacts with 2-methylphenol in the presence of triethylamine (NEt₃) as a base, facilitating chloride elimination.
    $$
    \text{SiClPr}2\text{Et} + \text{HO-2-MeC}6\text{H}4 + \text{NEt}3 \rightarrow \text{SiPr}2\text{Et(O-2-MeC}6\text{H}4) + \text{NEt}3\text{HCl}
    $$

Optimization Notes :

  • Excess 2-methylphenol (1.2 equiv) improves conversion.
  • Toluene or dichloromethane solvents prevent side reactions.
  • Yield: ~80–85% after aqueous workup.

Catalytic Synthesis in Polymerization Systems

Patent EP0282341A1 describes the compound’s role as an electron donor in Ziegler-Natta catalysts for olefin polymerization. The synthesis is integrated into catalyst preparation:

  • Magnesium-Titanium Complex Formation :
    A magnesium chloride support is treated with titanium tetrachloride (TiCl₄) and this compound in heptane.
  • Coordination of Electron Donor :
    The silane coordinates to titanium centers, enhancing stereoregularity in polypropylene production.

Industrial Relevance :

  • Catalyst activity: 30–40 kg polypropylene/g catalyst.
  • Stereospecificity: >95% isotacticity.

Reaction Mechanisms and Kinetics

Nucleophilic Aromatic Substitution

The phenoxy group installation follows an Sₙ2-like mechanism at silicon. The chloride leaving group is displaced by the phenoxide ion, with transition state stabilization via hyperconjugation between silicon and oxygen.

Steric and Electronic Effects

  • Steric Hindrance : Bulky 2-methylphenoxy and propyl groups slow substitution kinetics, necessitating elevated temperatures.
  • Electronic Effects : Electron-donating ethyl groups increase silicon’s electrophilicity, accelerating phenoxide attack.

Characterization and Analytical Data

Technique Key Findings
¹H NMR - Si-Pr: δ 0.6 (t, 6H), δ 1.2 (m, 4H)
- O-C₆H₃-2-Me: δ 2.3 (s, 3H), δ 6.8–7.1 (m, 3H)
IR Spectroscopy - Si-O-C stretch: 1050 cm⁻¹
- Aromatic C-H: 3050 cm⁻¹
Mass Spectrometry - Molecular ion: m/z 298.46
- Fragments: m/z 135 (C₇H₇O⁺), 99 (C₃H₇Si⁺)

Industrial Applications

Polyolefin Catalysis

This compound modifies MgCl₂-supported TiCl₄ catalysts, improving polypropylene’s molecular weight distribution and reducing amorphous polymer content.

Surface Modification Agent

The compound’s hydrophobic silane groups enable surface functionalization in nanomaterials, enhancing compatibility with organic matrices.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a strong base like sodium hydride or potassium hydride.

Major Products Formed

    Oxidation: Formation of phenolic derivatives and silanol compounds.

    Reduction: Formation of silane derivatives with reduced functional groups.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Ethyl(2-methylphenoxy)dipropylsilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Ethyl(2-methylphenoxy)dipropylsilane involves its interaction with molecular targets through its phenoxy and silane groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the incorporation of the compound into different molecular frameworks .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on substituent diversity and relevance to industrial or synthetic applications:

Compound Name Substituents on Silicon Key Functional Groups Molecular Weight (g/mol) Applications
Ethyl(2-methylphenoxy)dipropylsilane Ethyl, dipropyl, 2-methylphenoxy Aryloxy, alkyl ~278.4 (estimated) Surface modifiers, resins
Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane Diphenyl, bis(3-ethyl-3-methoxyoxetane propyl) Epoxy-functionalized oxetane ~540.6 UV-curable coatings
3-Aminopropyl(dimethyl)ethoxy silane Ethoxy, dimethyl, 3-aminopropyl Amino, alkoxy ~191.4 Biomaterial functionalization
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane Methoxy, dimethyl, epoxy-containing propyl Epoxy, alkoxy ~204.3 Adhesives, crosslinking agents

Reactivity and Stability

  • The aryloxy group also enhances thermal stability (up to ~250°C estimated) .
  • Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane : The epoxy-functionalized oxetane moieties enable rapid crosslinking under UV light, making it suitable for coatings. Diphenyl groups increase rigidity but reduce solubility in polar solvents .
  • 3-Aminopropyl(dimethyl)ethoxy silane: The amino group confers high reactivity with biomolecules (e.g., proteins, DNA), while the ethoxy group allows controlled hydrolysis for surface grafting .
  • Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: The epoxy group facilitates polymerization under acidic or thermal conditions, ideal for adhesive formulations. Methoxy groups offer faster hydrolysis than phenoxy derivatives .

Q & A

Q. What are the established laboratory synthesis protocols for Ethyl(2-methylphenoxy)dipropylsilane, and what critical parameters influence reaction efficiency?

Methodological Answer: Synthesis can be adapted from analogous phenoxy silane procedures. A two-step approach is recommended:

  • Silane Coupling : React 2-methylphenol with dichlorodipropylsilane in anhydrous DMF or THF under inert conditions, using triethylamine to deprotonate the phenol. Maintain temperatures at 0–5°C to minimize side reactions.
  • Ethyl Functionalization : Introduce the ethyl group via alkylation with ethyl bromide and a palladium catalyst.
  • Key Parameters :
  • Solvent purity (anhydrous DMF/THF prevents silane hydrolysis) .
  • Flash chromatography (95:5 hexanes/ethyl acetate) for purification .
    • Theoretical Yield Table :
StepReagentsConditionsYield (%)*
12-methylphenol, dichlorodipropylsilane, Et₃NDMF, 0°C, 12 h~65
2Ethyl bromide, Pd/CTHF, reflux, 6 h~50
Based on analogous methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR/Raman : Identify Si-O-C stretches (1050–1100 cm⁻¹) and methyl/methylene vibrations. Cross-validate with DFT-calculated spectra .
  • NMR : Use ¹H/¹³C in CDCl₃ to resolve ethyl/propyl environments; ²⁹Si NMR confirms silane connectivity (δ −10 to −20 ppm) .
  • Elemental Analysis : Verify %C/H/Si (e.g., C₁₈H₃₀O₃Si: C 65.41%, H 9.15%, Si 8.49%) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Containment : Use glove boxes/fume hoods to avoid inhalation .
  • Moisture Control : Store under nitrogen/argon; silanes hydrolyze exothermically .
  • Waste Disposal : Quench with aqueous ethanol before neutralization .

Advanced Research Questions

Q. How can DFT elucidate electronic/steric effects of the dipropylsilane group?

Methodological Answer:

  • Electrostatic Potential Maps : Highlight electron-rich (phenoxy oxygen) and electron-deficient (silane) regions.
  • Frontier Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.5 eV predicts electrophilicity) .
  • NBO Analysis : Quantify hyperconjugation between σ*(Si-C) and phenoxy π-system (stabilization: 8–12 kcal/mol) .

Q. How to resolve contradictions in spectral data (e.g., NMR/IR)?

Methodological Answer:

  • Variable Conditions : Re-measure spectra at different temperatures/solvents to assess conformational flexibility .
  • DFT Validation : Compare experimental IR peaks with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) .
  • 2D NMR : Use NOESY to confirm spatial proximity of ethyl and phenoxy groups in solution .

Q. What strategies optimize regioselective modification of the 2-methylphenoxy group?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use LDA in THF at −78°C to deprotonate methyl-adjacent positions, then quench with Br₂/I₂ .
  • Protection/Deprotection : Silylate phenol oxygen with TBDMSCl, modify methyl group, then cleave with TBAF .
  • Selectivity Table :
Reaction TypeConditionsSelectivity Factor*
Bromination (NBS/AIBN)Chloroform, 80°C85% para-to-silane
DoM with LDATHF, −78°C>90% ortho-to-methyl
Based on analogous systems .

Q. How do solvent polarity and temperature affect conformational dynamics?

Methodological Answer:

  • Low-Polarity Solvents (Hexanes) : Folded conformation with CH-π interactions (upfield ¹H NMR shifts) .
  • High-Polarity Solvents (DMF) : Extended conformers dominate. Calculate ΔG‡ (12–15 kcal/mol) from Eyring plots .

Notes

  • Data Validation : Use orthogonal methods (GC-MS, elemental analysis, DSC) to confirm purity in absence of commercial standards .
  • Computational Tools : Gaussian 16 or ORCA for DFT; VMD for molecular dynamics visualization .

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